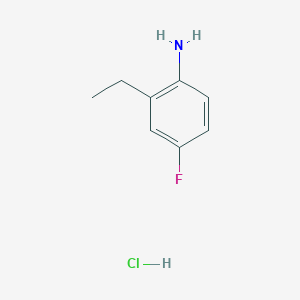

2-Ethyl-4-fluoroaniline;hydrochloride

説明

BenchChem offers high-quality 2-Ethyl-4-fluoroaniline;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-4-fluoroaniline;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-ethyl-4-fluoroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-2-6-5-7(9)3-4-8(6)10;/h3-5H,2,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUGTLJTIRJZSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering Selectivity: The Role of 2-Ethyl-4-fluoroaniline Hydrochloride in Modern Therapeutics

Executive Summary

In the landscape of modern rational drug design, the selection of peripheral building blocks is as critical as the core scaffold itself. 2-Ethyl-4-fluoroaniline hydrochloride (CAS 1201943-86-3) has emerged as a privileged primary N-arylamine intermediate[1]. By combining precise steric bulk with targeted electronic modulation, this compound serves as a foundational moiety in the synthesis of highly selective kinase inhibitors (e.g., JAK1/TYK2) and metabolic modulators (e.g., MGAT2 inhibitors)[2][3]. This whitepaper dissects the physicochemical properties, structural rationale, and synthetic integration of this critical chemical building block.

Physicochemical Profiling

Understanding the baseline properties of the building block is essential for predicting its behavior in biphasic reactions and its stability during long-term storage. The quantitative data for the hydrochloride salt and its free base are summarized below:

| Property | Specification |

| Compound Name | 2-Ethyl-4-fluoroaniline hydrochloride |

| CAS Registry Number | 1201943-86-3 |

| Free Base CAS | 331763-37-2 |

| Molecular Formula | C8H11ClFN |

| Molecular Weight | 175.63 g/mol |

| Chemical Class | Primary N-arylamine |

| Storage Conditions | Room temperature, dry, dark environment |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315, H319, H335 |

Data synthesized from authoritative chemical inventories[1][4].

Structural Rationale in Drug Design

The incorporation of the 2-ethyl-4-fluoroaniline moiety into a drug candidate is rarely arbitrary. It is driven by two distinct mechanistic advantages:

The Fluorine Effect

The introduction of a fluorine atom at the para position relative to the amine serves a dual purpose. First, it acts as a metabolic shield. Cytochrome P450 enzymes frequently target the electron-rich para position of anilines for hydroxylation, leading to rapid clearance and potential reactive metabolite toxicity. Fluorine effectively blocks this oxidation pathway, extending the pharmacokinetic half-life. Second, the strong inductive electron-withdrawing effect of fluorine lowers the pKa of the aniline nitrogen, fine-tuning its hydrogen-bonding capability when interacting with the hinge region of target kinases.

The Ortho-Ethyl Steric Lock

The ethyl group at the ortho position provides a highly specific steric bulk. When this aniline is coupled to a larger planar heterocycle (such as an imidazo[4,5-b]pyridine core), the ethyl group clashes sterically with the core, forcing the aniline ring out of coplanarity[5]. This induced dihedral twist creates a distinct 3D conformation that perfectly occupies the narrow, hydrophobic selectivity pocket of JAK1 and TYK2, while sterically clashing with the slightly smaller pocket of JAK2[6]. This isoform selectivity is paramount, as off-target JAK2 inhibition is associated with severe myeloproliferative side effects[7].

Synthetic Methodology & Validation

The following protocol outlines a self-validating, scalable synthesis of 2-ethyl-4-fluoroaniline hydrochloride via a palladium-catalyzed cross-coupling reaction, adapted from established patent literature[2].

Protocol: Palladium-Catalyzed Alkylation and Salt Formation

Step 1: Degassing and Reagent Assembly

-

Action: In a 250 mL round-bottom flask, dissolve 4-fluoro-2-iodoaniline (1.0 eq) and Cs₂CO₃ (6.0 eq) in anhydrous DMF. Sparge the suspension with N₂ for 15 minutes.

-

Causality: Anhydrous DMF prevents the quenching of the organoborane reagent. Cs₂CO₃ is utilized as a mild, bulky base that activates the boron species for transmetalation without degrading the sensitive unprotected amine. Rigorous deoxygenation is critical to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) complex.

Step 2: Catalysis and Coupling

-

Action: Add PdCl₂(dppf) (0.1 eq) and triethylborane (1.0 M in hexane, 1.3 eq). Heat the sealed system to 90°C for 24 hours.

-

Causality: PdCl₂(dppf) is selected because the large bite angle of the bidentate dppf ligand accelerates the reductive elimination step—often the rate-limiting barrier in sterically hindered ortho-alkylations[2]. Triethylborane serves as the ethyl nucleophile.

-

Self-Validation: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z [M+H]⁺) is <1% relative to the product peak (m/z 140.1 for[M+H]⁺ of the free base).

Step 3: Workup and Free Base Isolation

-

Action: Filter the mixture through a Celite pad, partition between EtOAc and water, wash the organic layer extensively with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Causality: Celite efficiently removes the precipitated palladium black. The aqueous washes are necessary to partition the high-boiling DMF and excess inorganic salts away from the product.

Step 4: Hydrochloride Salt Formation

-

Action: Dissolve the crude free base in anhydrous diethyl ether. Slowly introduce anhydrous HCl gas (or 2M HCl in ether) at 0°C until precipitation ceases.

-

Causality: Aniline free bases are highly susceptible to air oxidation, leading to dark, polymeric impurities. Protonating the amine to form the HCl salt locks the lone pair, rendering the molecule oxidatively stable, highly crystalline, and suitable for precise stoichiometric weighing in subsequent drug discovery steps.

-

Self-Validation: Filter the white precipitate. Confirm identity via ¹H-NMR (DMSO-d₆). The disappearance of the broad -NH₂ singlet (~5.0 ppm) and the emergence of a downfield -NH₃⁺ broad peak (~10.0 ppm) confirms complete salt formation.

Synthetic workflow for 2-Ethyl-4-fluoroaniline HCl via Pd-catalyzed cross-coupling.

Application Workflow: Target Inhibition

The ultimate utility of 2-ethyl-4-fluoroaniline hydrochloride lies in its ability to generate potent inhibitors for complex biological pathways.

Immunology (JAK1/TYK2 Inhibition): In the treatment of autoimmune diseases like psoriasis and rheumatoid arthritis, blocking the Janus kinase (JAK) pathway is a validated therapeutic strategy[6]. Inhibitors derived from this building block selectively bind to the ATP pocket of JAK1 and TYK2, preventing the phosphorylation of STAT proteins and halting the transcription of pro-inflammatory genes[6][7].

Metabolic Disorders (MGAT2 Inhibition): Beyond kinases, this moiety is crucial in synthesizing inhibitors of Monoacylglycerol acyltransferase 2 (MGAT2)[3]. MGAT2 regulates neutral fat synthesis in the small intestine; inhibiting this enzyme delays fat absorption, providing a novel mechanism for treating obesity and type II diabetes[3].

Mechanism of action for JAK1/TYK2 inhibitors utilizing the 2-ethyl-4-fluoroaniline moiety.

References

- Google Patents (WO2017012647A1) - Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders.

- Google Patents (WO2013117645A1) - Imidazo [4, 5 -c] pyridine derivatives useful for the treatment of degenerative and inflammatory diseases.

- Google Patents (EP2687507B1) - Nitrogen-containing condensed heterocyclic compound.

Sources

- 1. EnamineStore [enaminestore.com]

- 2. WO2017012647A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]

- 3. EP2687507B1 - Nitrogen-containing condensed heterocyclic compound - Google Patents [patents.google.com]

- 4. 2-Ethyl-4-fluoroaniline | 331763-37-2 [sigmaaldrich.com]

- 5. HRP20231315T1 - Imidazo[4,5-b]piridinski spojevi i njihovi farmaceutski pripravci radi lijeÄenja upalnih poremeÄaja - Google Patents [patents.google.com]

- 6. WO2017012647A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]

- 7. WO2013117645A1 - Imidazo [4, 5 -c] pyridine derivatives useful for the treatment of degenerative and inflammatory diseases - Google Patents [patents.google.com]

Comprehensive Physicochemical Profiling and Molecular Weight Determination of 2-Ethyl-4-fluoroaniline Hydrochloride

Executive Summary

In modern pharmaceutical development, the precise physicochemical characterization of intermediate building blocks is non-negotiable. As a Senior Application Scientist, I have structured this technical whitepaper to detail the molecular weight profiling of 2-Ethyl-4-fluoroaniline hydrochloride (CAS: 2418692-74-5). This compound is a critical nucleophilic aniline used in the synthesis of advanced active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors and Epidermal Growth Factor Receptor (EGFR) inhibitors. Establishing its exact molecular weight—and empirically validating its salt stoichiometry—is paramount for ensuring rigorous stoichiometric control during high-yielding catalytic cross-coupling reactions.

Chemical Identity and Theoretical Molecular Weight

To establish a rigorous foundation, chemists must structurally and mathematically differentiate the free base aniline from its hydrochloride salt. The salt form is overwhelmingly preferred in drug discovery workflows due to its enhanced oxidative stability, reduced volatility, and superior handling properties.

-

Free Base: 2-Ethyl-4-fluoroaniline (CAS: 331763-37-2)[1]

-

Salt Form: 2-Ethyl-4-fluoroaniline hydrochloride (CAS: 2418692-74-5)[2]

The theoretical molecular weight is calculated based on IUPAC standard atomic weights. The addition of the hydrogen chloride (HCl) molecule to the basic aniline nitrogen shifts the molecular formula from C₈H₁₀FN to the protonated salt C₈H₁₁ClFN.

Table 1: Quantitative Molecular Weight Breakdown

| Component | Formula Contribution | Exact Mass Contribution ( g/mol ) | Mass Fraction (%) |

| Carbon (C) | 8 | 96.088 | 54.71% |

| Hydrogen (H) | 11 | 11.088 | 6.31% |

| Fluorine (F) | 1 | 18.998 | 10.82% |

| Nitrogen (N) | 1 | 14.007 | 7.98% |

| Chlorine (Cl) | 1 | 35.450 | 20.18% |

| Total (Salt) | C₈H₁₁ClFN | 175.63 | 100.00% |

As demonstrated, the exact molecular weight of 2-Ethyl-4-fluoroaniline hydrochloride is 175.63 g/mol [2].

Analytical Methodology for Verification

To ensure scientific trustworthiness, the theoretical molecular weight must be empirically validated using a self-validating orthogonal system. Mass spectrometry alone cannot definitively confirm the stoichiometry of a salt, as the counter-ion dissociates during ionization. Therefore, we couple High-Resolution Mass Spectrometry (HRMS) for the organic cation with Argentometric Titration for the inorganic anion.

Protocol 1: LC-HRMS for Free Base Mass Verification

Objective: Validate the structural integrity and exact mass of the 2-Ethyl-4-fluoroaniline organic moiety. Causality: Electrospray ionization (ESI) in positive mode strips the chloride counter-ion, allowing the detection of the [M+H]⁺ ion of the aniline. A C18 reverse-phase column is selected to adequately retain the moderately hydrophobic ethyl-fluoro-substituted aromatic ring, preventing premature elution in the void volume.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of 2-Ethyl-4-fluoroaniline hydrochloride in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v). Reasoning: This highly polar solvent mixture ensures the complete dissociation of the HCl salt prior to injection.

-

Chromatographic Separation: Inject 2 µL onto a C18 column (50 mm × 2.1 mm, 1.8 µm). Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Reasoning: Formic acid acts as a continuous proton donor in the mobile phase, ensuring the aniline nitrogen remains protonated for maximum ESI+ sensitivity.

-

Mass Detection: Operate the HRMS in ESI+ mode. Extract the ion chromatogram for the theoretical [M+H]⁺ mass of 140.0870 m/z (calculated from the free base exact mass of 139.0797 + 1.0073 for the proton).

-

Validation: A mass accuracy error of < 5 ppm confirms the precise identity of the organic free base[3].

Protocol 2: Argentometric Titration (Mohr Method)

Objective: Quantify the chloride mass fraction to validate the 1:1 stoichiometric ratio of the hydrochloride salt. Causality: Because MS cannot directly confirm the salt ratio, we precipitate the chloride ions using Silver Nitrate (AgNO₃). Potassium chromate (K₂CrO₄) is utilized as a visual indicator because red silver chromate only precipitates after all available chloride has been consumed to form white silver chloride. This thermodynamic difference in solubility product constants (Ksp) creates a sharp, self-validating visual endpoint.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 100.0 mg of the compound and dissolve it in 50 mL of deionized water. Adjust the pH to 7–8 using dilute NaHCO₃. Reasoning: If the solution is too acidic, the chromate indicator protonates to dichromate, preventing the formation of the red silver chromate endpoint.

-

Indicator Addition: Add 1.0 mL of 5% K₂CrO₄ solution.

-

Titration: Titrate with a standardized 0.1 M AgNO₃ solution under constant magnetic stirring.

-

Endpoint Detection: Terminate the titration at the first appearance of a persistent reddish-brown suspension.

-

Calculation: Calculate the mass fraction of chloride. A result of ~20.18% confirms the 175.63 g/mol molecular weight of the pure monohydrochloride salt.

Synthetic Workflow & Application in Drug Discovery

2-Ethyl-4-fluoroaniline hydrochloride is widely utilized as a nucleophile in Buchwald-Hartwig aminations and SNAr reactions. It is a documented intermediate in the synthesis of imidazo[4,5-c]pyridine derivatives targeting JAK1/JAK2 kinases for inflammatory diseases[4], as well as substituted pyrimidine derivatives for EGFR inhibition in oncology[5].

When utilizing the hydrochloride salt (MW: 175.63) instead of the free base (MW: 139.17)[3], synthetic chemists must adjust the stoichiometry of the reaction base (e.g., Cs₂CO₃, NaOtBu, or K₂CO₃). An additional equivalent of base is strictly required to neutralize the HCl salt in situ. Failure to account for this exact molecular weight discrepancy and salt form will result in incomplete palladium catalyst activation, stalled catalytic cycles, and severely depressed reaction yields.

Analytical validation and synthetic workflow for 2-Ethyl-4-fluoroaniline HCl.

Conclusion

The precise molecular weight of 2-Ethyl-4-fluoroaniline hydrochloride is 175.63 g/mol . By employing a self-validating orthogonal analytical approach—combining LC-HRMS for organic cation identification and Argentometric Titration for counter-ion quantification—researchers can confidently verify the integrity of this building block. Acknowledging this exact molecular weight is a fundamental prerequisite for accurate stoichiometric calculations in advanced pharmaceutical synthesis.

References

- Benchchem.2-Ethyl-4-fluoroaniline | 331763-37-2.

- BLD Pharm.331763-37-2 | 2-Ethyl-4-fluoroaniline.

- Namiki-s.Building Blocks Catalogue May 2020.

- Google Patents (WO2013117645A1).Imidazo [4, 5 -c] pyridine derivatives useful for the treatment of degenerative and inflammatory diseases.

- Google Patents (WO2016029839A1).(substituted phenyl) (substituted pyrimidine) amino derivative, preparation method therefor, and medication use.

Sources

- 1. 2-Ethyl-4-fluoroaniline | 331763-37-2 | Benchchem [benchchem.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. 331763-37-2|2-Ethyl-4-fluoroaniline|BLD Pharm [bldpharm.com]

- 4. WO2013117645A1 - Imidazo [4, 5 -c] pyridine derivatives useful for the treatment of degenerative and inflammatory diseases - Google Patents [patents.google.com]

- 5. WO2016029839A1 - (substituted phenyl) (substituted pyrimidine) amino derivative, preparation method therefor, and medication use - Google Patents [patents.google.com]

Technical Guide: Solubility Profiling & Handling of 2-Ethyl-4-fluoroaniline Hydrochloride

The following technical guide is structured to serve as an authoritative reference for researchers working with 2-Ethyl-4-fluoroaniline hydrochloride. It synthesizes chemical principles with practical laboratory protocols to ensure reproducibility and data integrity.

Executive Summary

2-Ethyl-4-fluoroaniline hydrochloride (CAS: Derivative of 331763-37-2) represents a class of halogenated aromatic amine salts frequently employed as intermediates in the synthesis of agrochemicals and pharmaceutical, particularly kinase inhibitors.

Successful biological application hinges on mastering its solubility profile. While the hydrochloride salt form confers improved aqueous solubility compared to its free base, the presence of the hydrophobic ethyl group creates a "solubility cliff" in aqueous buffers. This guide delineates the mechanistic differences between solvation in Water (protic) and DMSO (aprotic), providing a validated workflow to prevent compound precipitation ("crashing out") during cellular assays.

Physicochemical Profile & Solvation Mechanics

Understanding the competition between the ionic head group and the lipophilic tail is critical for predicting behavior in solution.

Structural Analysis

-

Compound: 2-Ethyl-4-fluoroaniline hydrochloride

-

Core Structure: Anilinium cation (

) paired with a chloride anion ( -

Substituents:

-

Ethyl (-CH2CH3): Lipophilic moiety at the ortho position. Increases LogP and sterically hinders hydration of the ammonium group.

-

Fluoro (-F): Electron-withdrawing group at the para position. Lowers the pKa of the conjugate acid, making the salt slightly more acidic in solution.

-

Comparative Solvation Thermodynamics

| Feature | Water ( | Dimethyl Sulfoxide (DMSO) |

| Solvent Type | Polar Protic ( | Polar Aprotic ( |

| Primary Interaction | Ion-Dipole: Water stabilizes the | Dipole-Dipole: DMSO stabilizes the cation via its oxygen lone pair but poorly solvates |

| Lattice Energy | High dielectric constant overcomes lattice energy, but the hydrophobic ethyl group disrupts the water structure (entropic penalty). | Excellent ability to disrupt organic crystal lattices; hydrophobic ethyl group is well-solvated by methyl groups of DMSO. |

| Solubility Outcome | Moderate to High. (Limit governed by the "Salting Out" effect of the ethyl group). | Very High. (Often >100 mg/mL). Preferred for stock solutions. |

Solubility Data & Benchmarking

While specific batch-to-batch solubility can vary, the following benchmarks are derived from structural analogs (e.g., 4-fluoroaniline HCl) and standard salt behavior.

Table 1: Estimated Solubility Limits

| Solvent | Solubility Limit (Est.) | Relevance |

| DMSO | > 200 mg/mL | Ideal Stock. Universal solvent for this class. |

| Water (Deionized) | 50 - 100 mg/mL | Good for chemical synthesis; pH dependent. |

| PBS (pH 7.4) | < 10 mg/mL | Risk Zone. Buffering to neutral pH deprotonates the salt to the free base, causing precipitation. |

| Ethanol | > 50 mg/mL | Alternative stock, but volatile. |

Critical Insight: The transition from Water (pH ~5.0 for the salt) to PBS (pH 7.4) is the most common failure point. At pH 7.4, the equilibrium shifts toward the free base (2-Ethyl-4-fluoroaniline), which is an oil with drastically lower water solubility.

Experimental Protocols

Protocol A: Preparation of "Gold Standard" DMSO Stock (100 mM)

Use this protocol to ensure long-term stability and reproducibility.

Reagents:

-

Anhydrous DMSO (Grade: Cell Culture Tested, stored over molecular sieves)

Procedure:

-

Weighing: Accurately weigh 17.56 mg (based on MW ~175.6 g/mol ) of the solid into a sterile 1.5 mL amber microcentrifuge tube.

-

Note: Amber tubes prevent photo-oxidation of the aniline moiety.

-

-

Solvation: Add 1.0 mL of Anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if any visible particles remain.

-

QC Check: Solution should be clear and colorless to pale yellow. Dark brown indicates oxidation.

-

-

Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Solubility Determination (The "Crash" Test)

Use this to determine the maximum safe concentration in your specific assay buffer.

Workflow:

-

Prepare a 2-fold dilution series of the compound in DMSO (e.g., 100 mM

0.78 mM). -

Pipette 2 µL of each DMSO stock into 198 µL of your Assay Buffer (e.g., PBS) in a clear-bottom 96-well plate (1% DMSO final).

-

Incubate at Room Temperature for 4 hours (cover with seal).

-

Measure Absorbance at 600 nm (turbidity) or use Nephelometry.

-

Cut-off: The concentration where OD600 rises above background is your solubility limit.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for handling this compound in biological assays to prevent experimental artifacts caused by precipitation.

Caption: Logical workflow for stock preparation and aqueous dilution, highlighting critical QC checkpoints to detect precipitation events early.

Stability & Storage Guidelines

Aniline derivatives are prone to oxidation, forming azo compounds or polymerization products (often colored).

-

Oxidation: The "browning" of the solution indicates the formation of oxidation products.

-

Hygroscopicity: The hydrochloride salt is hygroscopic.[1]

-

Handling: Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which degrades the solid.

-

-

Freeze-Thaw: Limit to <3 cycles. Repeated freezing in DMSO can cause cryoprecipitation that is difficult to re-dissolve.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted anilines and their salts. PubChem.[1] [Link]

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility). [Link]

Sources

Methodological & Application

Application Note: Quantitative Conversion of 2-Ethyl-4-fluoroaniline Hydrochloride to Free Base

Abstract

This application note details the validated protocol for the quantitative liberation of 2-Ethyl-4-fluoroaniline (CAS: 331763-37-2) from its hydrochloride salt form. While the hydrochloride salt offers superior stability for long-term storage, the free base is frequently required for nucleophilic substitution reactions, palladium-catalyzed cross-couplings (Buchwald-Hartwig), or reductive aminations where the presence of acidic protons or chloride ions may inhibit catalysis or alter reaction kinetics. This guide utilizes a biphasic neutralization-extraction strategy optimized for yield (>95%) and purity.

Scientific Background & Logic

Chemical Transformation

The objective is the deprotonation of the anilinium cation to its neutral amine form.

pKa Considerations and pH Control

-

Aniline pKa: ~4.6

-

Substituent Effects:

-

4-Fluoro: Electron-withdrawing (Inductive effect,

), lowers electron density on the nitrogen, decreasing basicity (pKa -

2-Ethyl: Weakly electron-donating (Inductive effect,

), providing slight stabilization to the conjugate acid.

-

-

Target pH: To drive the equilibrium completely to the right (free base), the pH of the aqueous phase must be significantly higher than the pKa of the anilinium ion.

-

Rule of Thumb:

ensures ~99% deprotonation. -

Operational Target:pH > 10 . Using a strong base like NaOH (1M to 2M) is preferred over weak bases (NaHCO

) to ensure rapid and complete conversion without excessive gas evolution.

-

Health, Safety, and Environment (HSE)

CRITICAL WARNING: Fluoroanilines are highly toxic and readily absorbed through the skin. They can induce methemoglobinemia (cyanosis).

-

PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, lab coat.

-

Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

-

Waste Disposal: Aqueous waste will contain residual aniline and must be disposed of as hazardous organic aqueous waste, not down the drain.

Materials and Equipment

Reagents

| Reagent | Grade | Role |

| 2-Ethyl-4-fluoroaniline HCl | >97% | Starting Material |

| Sodium Hydroxide (NaOH) | 1M or 2M aq. | Neutralizing Base |

| Dichloromethane (DCM) | ACS Reagent | Extraction Solvent (Bottom layer) |

| Sodium Sulfate (Na | Anhydrous | Drying Agent |

| Deionized Water | Type II | Solvent |

Equipment

-

Separatory Funnel (appropriate volume).

-

Rotary Evaporator with water bath (< 40°C).

-

pH Paper (Range 0-14) or calibrated pH meter.

-

Inert Gas Line (Nitrogen or Argon).

Experimental Protocol

Workflow Diagram

The following flowchart illustrates the critical path for the conversion.

Figure 1: Biphasic neutralization and extraction workflow.

Step-by-Step Methodology

Step 1: Dissolution

-

Weigh the required amount of 2-Ethyl-4-fluoroaniline HCl into an Erlenmeyer flask.

-

Add Deionized Water (approx. 10-15 mL per gram of salt).

-

Stir until the solid is completely dissolved. If the solution is turbid, filtration may be required to remove insoluble impurities.

Step 2: Neutralization

-

Place the flask in an ice-water bath (exothermic reaction control).

-

Slowly add 2M NaOH dropwise with stirring.

-

Observation: The solution will turn cloudy/milky as the free base (which is less soluble in water) oils out.

-

Checkpoint: Test the pH of the aqueous phase using pH paper. Continue adding NaOH until pH

11.

Step 3: Extraction

-

Transfer the mixture to a separatory funnel.

-

Add Dichloromethane (DCM) (approx. equal volume to the aqueous phase).

-

Note: DCM is denser than water; the organic product layer will be on the bottom.

-

-

Shake vigorously for 1-2 minutes, venting frequently to release pressure.

-

Allow layers to separate. Collect the lower organic layer.

-

Repeat the extraction of the upper aqueous layer two more times with fresh DCM.

Step 4: Workup

-

Combine all DCM extracts.

-

Wash the combined organic phase once with Saturated Brine (NaCl solution) to remove trapped water and residual base.

-

Transfer the organic phase to a clean flask and add Anhydrous Na

SO -

Filter off the drying agent.

Step 5: Isolation

-

Concentrate the filtrate using a rotary evaporator.

-

Bath Temp: Do not exceed 40°C. Anilines are volatile and heat-sensitive.

-

Pressure: Reduce pressure gradually to prevent bumping.

-

-

Final Product: The free base will be obtained as a pale yellow to amber oil.

Quality Control & Validation

To ensure the protocol was successful, perform the following checks:

Silver Nitrate Test (Chloride Check)

-

Method: Dissolve a droplet of the product in dilute nitric acid and add a few drops of AgNO

solution. -

Pass Criteria: Solution remains clear (No Cl

present). -

Fail Criteria: White precipitate forms (AgCl), indicating residual hydrochloride salt.

1H-NMR Analysis

Compare the shift of the amine protons.

-

HCl Salt: Broad peaks often integrated for 3 protons (

), typically shifted downfield (> 8-9 ppm) or invisible due to exchange. -

Free Base: Sharp singlet (or broad hump depending on solvent) integrating for 2 protons (

), typically in the 3.5 - 5.0 ppm region.

Storage and Stability

Anilines are prone to oxidative degradation (browning) upon exposure to air and light.

-

Container: Amber glass vial.

-

Atmosphere: Flush the headspace with Nitrogen or Argon before sealing.

-

Temperature: Store at 2-8°C (Refrigerator).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20434655, 2-Ethyl-4-fluoroaniline. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for organic extraction techniques).

Application Note: High-Efficiency Amidation of 2-Ethyl-4-fluoroaniline

Introduction & Mechanistic Rationale

2-Ethyl-4-fluoroaniline is a highly valued nucleophilic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors (e.g., JAK and EGFR targets) and Nav1.8 channel blockers[1][2][3][4][5]. However, achieving high-yielding amide bond formation with this specific aniline derivative presents dual physicochemical challenges:

-

Steric Hindrance : The ortho-ethyl group creates a significant steric shield around the amine nitrogen, restricting the trajectory of nucleophilic attack on activated carbonyls.

-

Electronic Deactivation : The para-fluoro group exerts an electron-withdrawing inductive (-I) effect. This slightly reduces the electron density on the amine, rendering it a weaker nucleophile compared to unsubstituted aniline.

To overcome these barriers, the carboxylic acid must be converted into an exceptionally reactive intermediate prior to the introduction of the aniline[6][7]. Standard carbodiimide reagents (like EDC/HOBt) often fail or require prolonged heating, leading to epimerization or degradation. Instead, high-efficiency coupling reagents such as HATU (for discovery scale) or T3P (for process scale) are required[6][8].

Reagent Selection & Quantitative Profiling

Selecting the appropriate coupling reagent depends on the scale of the reaction and the stereochemical sensitivity of the carboxylic acid.

-

HATU : Driven by the neighboring group effect of the nitrogen atom in the HOAt ring, HATU forms a highly reactive OAt-active ester[6][9]. It is ideal for milligram-scale discovery chemistry but is limited at scale due to the explosive risk of HOAt derivatives and poor atom economy.

-

T3P (Propylphosphonic anhydride) : T3P forms a highly reactive mixed phosphonate anhydride. It is the reagent of choice for process-scale synthesis because it exhibits low toxicity, generates exclusively water-soluble byproducts, and performs exceptionally well with sterically hindered substrates when paired with pyridine[7][8][10].

Quantitative Comparison of Coupling Reagents for Hindered Anilines

| Coupling Reagent | Activation Intermediate | Reactivity with Hindered Anilines | Epimerization Risk | Scalability & Safety | Byproduct Removal |

| HATU | OAt-Active Ester | Excellent | Low | Low (Explosive HOAt risk) | Aqueous wash (Moderate) |

| T3P | Phosphonate Mixed Anhydride | Very Good | Very Low | High (Stable, Non-explosive) | Highly water-soluble (Easy) |

| EDC/HOBt | OBt-Active Ester | Poor to Moderate | Moderate | Moderate | Aqueous wash (Easy) |

Reaction Pathway Visualization

Amidation workflow for 2-ethyl-4-fluoroaniline via activated ester intermediates.

Experimental Protocols

Protocol A: HATU-Mediated Amidation (Discovery Scale)

This protocol is optimized for rapid, small-scale library synthesis where maximum reactivity is required to overcome the steric hindrance of the ortho-ethyl group[6].

Step 1: Reagent Preparation & Pre-activation

-

Action : Dissolve the carboxylic acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF (0.1 M concentration). Cool the mixture to 0 °C, then add HATU (1.2 eq) in one portion. Stir for 15–30 minutes.

-

Causality : Anhydrous conditions are critical because trace water will hydrolyze the highly reactive OAt-active ester back to the starting acid[6]. Pre-activation is mandatory; if 2-ethyl-4-fluoroaniline is added simultaneously with HATU, the amine can attack the uronium salt directly, forming a highly stable, unreactive guanidinium byproduct[6]. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

Step 2: Nucleophilic Attack

-

Action : Add 2-Ethyl-4-fluoroaniline (1.1 eq) dropwise to the pre-activated mixture. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–12 hours.

-

Causality : The ortho-ethyl group sterically hinders the approach of the amine. Warming to RT provides the necessary kinetic energy to overcome this activation barrier.

Step 3: Validation & Workup

-

Action : Monitor the reaction via LC-MS. Upon consumption of the OAt-ester intermediate, quench the reaction with water. Dilute with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (2x), and brine (1x).

-

Causality : The NaHCO₃ wash removes acidic byproducts and the liberated HOAt auxiliary. The 1M HCl wash protonates and removes any unreacted aniline and excess DIPEA[6], leaving the neutral amide product in the organic layer.

Protocol B: T3P-Mediated Amidation (Process Scale)

This protocol is designed for scale-up, prioritizing safety, atom economy, and ease of purification[7][10].

Step 1: One-Pot Assembly

-

Action : Dissolve the carboxylic acid (1.0 eq) and 2-Ethyl-4-fluoroaniline (1.05 eq) in EtOAc or 2-MeTHF (0.2 M concentration).

-

Causality : Unlike HATU, T3P does not readily form guanidinium-like byproducts with amines, allowing for a safe "one-pot" mixture before activation. EtOAc is an excellent solvent here because it allows the reaction to transition directly into an aqueous workup without the need for solvent evaporation[7].

Step 2: Base Addition & Activation

-

Action : Add Pyridine (3.0 eq) to the solution. Cool to 0 °C. Add T3P (50% wt solution in EtOAc, 1.5 eq) dropwise over 15 minutes.

-

Causality : For sterically hindered anilines, pyridine is vastly superior to DIPEA when using T3P. Pyridine acts as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the amidation without causing epimerization[7]. The dropwise addition controls the exothermic formation of the mixed anhydride.

Step 3: Thermal Driving & Workup

-

Action : Heat the reaction to 60 °C and stir for 4–8 hours. Monitor via HPLC. Once complete, cool to RT and wash the organic layer with water (3x).

-

Causality : Heating to 60 °C is often required to drive the nucleophilic attack of the deactivated, hindered 2-ethyl-4-fluoroaniline to completion[10]. T3P byproducts are highly water-soluble phosphate salts[10]. A simple water wash effectively removes the bulk of the coupling reagent remnants, making this protocol highly scalable and environmentally benign.

References

1.[1] Benchchem: 2-Ethyl-4-fluoroaniline. benchchem.com. 1 2.[6] Application Notes and Protocols for Amide Bond Formation using EDC and HATU. benchchem.com. 6 3.[2] WO2017012647A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. google.com. 2 4.[8] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. bachem.com. 8 5.[3] WO2013117645A1 - Imidazo [4, 5 -c] pyridine derivatives useful for the treatment of degenerative and inflammatory diseases. google.com. 3 6.[4] WO2016029839A1 - (substituted phenyl) (substituted pyrimidine) amino derivative, preparation method therefor, and medication use. google.com. 4 7.[5] WO2022129281A1 - Nitrogen containing 2,3-dihydroquinazolinone compounds as nav1.8 inhibitors. google.com. 5 8.[7] Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. core.ac.uk. 7 9.[9] Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. acs.org. 9 10.[10] Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. imperial.ac.uk. 10

Sources

- 1. 2-Ethyl-4-fluoroaniline | 331763-37-2 | Benchchem [benchchem.com]

- 2. WO2017012647A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]

- 3. WO2013117645A1 - Imidazo [4, 5 -c] pyridine derivatives useful for the treatment of degenerative and inflammatory diseases - Google Patents [patents.google.com]

- 4. WO2016029839A1 - (substituted phenyl) (substituted pyrimidine) amino derivative, preparation method therefor, and medication use - Google Patents [patents.google.com]

- 5. WO2022129281A1 - Nitrogen containing 2,3-dihydroquinazolinone compounds as nav1.8 inhibitors - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. bachem.com [bachem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

Application Note: Nucleophilic Aromatic Substitution (SNAr) with 2-Ethyl-4-fluoroaniline in Kinase Inhibitor Synthesis

Executive Summary & Rationale

In modern drug development, diarylamine motifs are ubiquitous, particularly within the pharmacophores of ATP-competitive kinase inhibitors (e.g., JAK, EGFR, and BTK inhibitors). 2-Ethyl-4-fluoroaniline is a highly privileged nucleophilic building block in this space[1]. The 4-fluoro substituent blocks para-hydroxylation by Cytochrome P450 enzymes, enhancing metabolic stability, while the 2-ethyl group provides critical steric bulk that forces the diarylamine into a non-planar conformation, often required for optimal binding in the kinase hinge region.

However, incorporating 2-ethyl-4-fluoroaniline via Nucleophilic Aromatic Substitution (SNAr) presents significant synthetic challenges. This application note details the causality behind these challenges and provides a self-validating, field-proven protocol for the acid-catalyzed SNAr of 2-ethyl-4-fluoroaniline with unactivated or moderately activated heteroaryl chlorides.

Mechanistic Insights: Overcoming Steric and Electronic Deactivation

To successfully execute an SNAr reaction with 2-ethyl-4-fluoroaniline, one must understand the specific electronic and steric forces at play:

-

Steric Hindrance (The Ortho Effect): The ethyl group at the C2 position creates a bulky microenvironment directly adjacent to the reacting amine. This physically restricts the trajectory of the amine's lone pair as it approaches the electrophilic carbon of the pyrimidine or pyridine ring.

-

Electronic Deactivation: The fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I). This subtly pulls electron density away from the aromatic ring and the amine, reducing the nucleophilicity of the lone pair compared to an unsubstituted aniline.

-

The Acid-Catalysis Imperative: Because 2-ethyl-4-fluoroaniline is a sterically hindered, weak nucleophile, standard base-mediated SNAr (using DIPEA or K2CO3) often fails or requires forcing conditions (>120 °C) that lead to substrate degradation[2]. The solution is acid-catalyzed SNAr . By introducing a catalytic amount of acid (e.g., HCl), the nitrogen atoms of the electrophilic heterocycle (e.g., a chloropyrimidine) are protonated. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, facilitating attack by the weak aniline nucleophile and the subsequent formation of the Meisenheimer complex[3].

Caption: Acid-catalyzed SNAr addition-elimination mechanistic pathway.

Crucial Causality Note: This reaction is a delicate equilibrium. While acid activates the electrophile, excess acid will protonate the 2-ethyl-4-fluoroaniline (forming a non-nucleophilic anilinium ion), effectively halting the reaction[2]. Therefore, strictly controlling the acid stoichiometry (0.1 to 0.2 equivalents) is the defining factor for success.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data for coupling 2-ethyl-4-fluoroaniline with a model electrophile (4-chloro-7H-pyrrolo[2,3-d]pyrimidine). The data clearly demonstrates the necessity of acid catalysis and the surprising efficacy of water as a green solvent[4].

| Reaction Condition | Solvent | Additive (Eq) | Temp (°C) | Time (h) | Conversion (%) | Impurity Profile |

| Base-Mediated | NMP | DIPEA (2.0) | 120 | 24 | < 15% | High thermal degradation |

| Thermal (Neutral) | 2-PrOH | None | 80 | 24 | < 10% | Unreacted starting material |

| Acid-Catalyzed (Org) | 2-PrOH | HCl (0.1) | 80 | 12 | > 85% | Clean profile |

| Acid-Catalyzed (Aq) | Water | HCl (0.1) | 80 | 4 | > 98% | Trace solvolysis (<1%) |

Experimental Workflow & Protocol

Caption: Step-by-step workflow for the acid-catalyzed SNAr protocol.

Self-Validating Protocol: Aqueous Acid-Catalyzed SNAr

This protocol utilizes water as the solvent, which enhances the reaction rate via the hydrophobic effect and simplifies isolation[2].

Reagents Required:

-

Nucleophile: 2-Ethyl-4-fluoroaniline (CAS: 331763-37-2) – 5.5 mmol (765 mg, 1.1 eq)

-

Electrophile: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (or equivalent heteroaryl chloride) – 5.0 mmol (768 mg, 1.0 eq)

-

Catalyst: 0.1 M Hydrochloric acid (aq) – 5.0 mL (0.5 mmol, 0.1 eq)

-

Solvent: Deionized Water – 20 mL

-

Quench: Saturated Sodium Carbonate (Na2CO3) aqueous solution – ~10 mL

Step-by-Step Methodology:

-

Reaction Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (768 mg, 5.0 mmol) and deionized water (20 mL).

-

Causality: The electrophile will likely remain a suspension. Water is chosen not just for green chemistry, but because it concentrates the hydrophobic organic reactants together, accelerating the bimolecular collision rate.

-

-

Nucleophile Addition: Add 2-ethyl-4-fluoroaniline (765 mg, 5.5 mmol) to the suspension.

-

Catalyst Initiation: Add 0.1 M HCl (5.0 mL, 0.5 mmol).

-

Causality: Using exactly 0.1 equivalents ensures the pyrimidine is transiently protonated to lower its LUMO, while leaving the majority of the 2-ethyl-4-fluoroaniline as a free, unprotonated nucleophile.

-

-

Thermal Activation: Attach a reflux condenser and heat the mixture to an internal temperature of 80 °C in an oil bath. Stir vigorously (800 rpm) for 4 to 6 hours.

-

In-Process Control (IPC) & Validation: At the 4-hour mark, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

-

Self-Validation Cue: The reaction is complete when the electrophile peak is consumed. Visually, the physical state of the reaction will change from a heterogeneous mixture of starting materials to a thick suspension of the product hydrochloride salt.

-

-

Quench & Neutralization: Cool the reaction mixture to room temperature (20–25 °C). Slowly add saturated aqueous Na2CO3 dropwise until the pH of the aqueous phase reaches ~8.0.

-

Causality: Neutralization breaks the product hydrochloride salt, converting the newly formed diarylamine into its free base form, which is highly insoluble in water.

-

-

Isolation: Filter the resulting precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with cold deionized water (3 × 10 mL) to remove residual salts and unreacted aniline traces.

-

Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford the pure diarylamine product.

Troubleshooting Guide

-

Issue: Reaction stalls at 40-50% conversion.

-

Root Cause: As the reaction proceeds, it generates 1 equivalent of HCl as a byproduct. If the product is highly basic, it buffers this acid. However, if the local pH drops too low, the remaining 2-ethyl-4-fluoroaniline becomes fully protonated and non-nucleophilic.

-

Intervention: Add 0.5 equivalents of a mild base (like NaHCO3) mid-reaction to buffer the generated HCl, or switch the solvent system to 2-propanol to alter the pKa dynamics.

-

-

Issue: High levels of solvolysis (hydroxylated pyrimidine byproduct).

-

Root Cause: Too much initial acid was added, or the reaction was heated above 90 °C, causing water to act as a competing nucleophile against the activated pyrimidine.

-

Intervention: Strictly limit HCl to 0.1 equivalents and ensure the temperature does not exceed 80 °C.

-

References

-

Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions ACS Omega (2024). URL:[Link]

- Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders (WO2017012647A1)

-

Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water Preprints.org (2023). URL:[Link]

Sources

- 1. WO2017012647A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. preprints.org [preprints.org]

- 4. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]

Application Note: Synthesis and Integration of 2-Ethyl-4-fluoroaniline in JAK Inhibitor Discovery Workflows

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated synthetic protocols, and pathway integration for Janus Kinase (JAK) inhibitor development.

Strategic Rationale in Drug Design

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) plays a central role in cytokine-driven pro-inflammatory signaling[1]. Inhibiting these kinases is a clinically validated therapeutic strategy for autoimmune diseases, inflammatory disorders, and myeloproliferative neoplasms[2]. In the architectural design of small-molecule JAK inhibitors, the selection of the hinge-binding region is of paramount importance.

2-Ethyl-4-fluoroaniline (CAS 331763-37-2) has emerged as a highly privileged structural building block for this purpose, offering two critical pharmacological advantages:

-

Metabolic Shielding: The fluorine atom at the para position effectively blocks cytochrome P450-mediated aromatic hydroxylation—a primary metabolic liability for aniline derivatives—thereby significantly enhancing the in vivo half-life of the resulting Active Pharmaceutical Ingredient (API)[3].

-

Conformational Locking: The ortho-ethyl group introduces precise steric bulk. When coupled to a central heteroaryl core (such as an imidazo[4,5-c]pyridine), the ethyl moiety restricts the dihedral angle between the aniline and the core. This forces the molecule into a highly specific bioactive conformation that perfectly complements the narrow ATP-binding cleft of JAK1/JAK2, driving kinome selectivity and potency[2].

Physicochemical & Quantitative Data

To ensure reproducibility across lots, incoming raw materials must be verified against the following physicochemical parameters.

| Parameter | Specification / Value |

| Chemical Name | 2-Ethyl-4-fluoroaniline |

| CAS Number | 331763-37-2[4] |

| PubChem CID | 20434655[5] |

| Molecular Formula | C8H10FN[3] |

| Molecular Weight | 139.17 g/mol [6] |

| Purity Standard | ≥97% (LC-MS / NMR) |

| InChI Key | AFCGCODEEUFDAF-UHFFFAOYSA-N |

| Physical Form | Solid or liquid (temperature dependent) |

Upstream Protocol: Synthesis of 2-Ethyl-4-fluoroaniline

Mechanism & Causality: The synthesis relies on a palladium-catalyzed Suzuki-Miyaura-type alkylation of 4-fluoro-2-iodoaniline using triethylborane[1]. The choice of PdCl2(dppf) is deliberate: the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the critical reductive elimination step and suppressing unwanted β-hydride elimination (which would yield a vinyl byproduct instead of the desired ethyl group). Cs2CO3 acts as a mild, highly soluble base in DMF to facilitate transmetalation.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 4-fluoro-2-iodoaniline (1.0 eq, 2.51 g) in anhydrous DMF (100 mL)[1].

-

Catalyst & Base Addition: Add PdCl2(dppf) (0.1 eq, 865 mg) and Cs2CO3 (6.0 eq, 20.7 g) to the solution[1].

-

Degassing (Critical Step): Purge the suspension with high-purity nitrogen for 15 minutes. Causality: Pd(0) intermediates are highly susceptible to oxidation; rigorous degassing prevents catalyst deactivation and ensures reproducible yields.

-

Alkylation: Slowly add triethylborane (1M in hexane, 1.3 eq) dropwise via syringe under a continuous nitrogen atmosphere[1].

-

Reaction Execution: Heat the mixture to 90°C with vigorous stirring for 12 hours.

-

In-Process Control (IPC) & Self-Validation: Withdraw a 50 µL aliquot, quench in 1 mL acetonitrile, filter, and analyze via LC-MS. The protocol is self-validating: proceed to workup only when the starting material (m/z 237) is ≤1% relative to the product peak (m/z 140 [M+H]+).

-

Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and partition between EtOAc and water. Extract the aqueous layer twice with EtOAc, wash combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.

Downstream Protocol: Buchwald-Hartwig Amination for JAK Core Assembly

Mechanism & Causality: Attaching the sterically hindered 2-ethyl-4-fluoroaniline to a heteroaryl halide (e.g., an imidazo[4,5-c]pyridine derivative) requires a robust Buchwald-Hartwig C-N cross-coupling[2]. The Pd2(dba)3 / Xantphos catalytic system is optimal here. Causality: The ortho-ethyl group creates immense steric hindrance around the nucleophilic nitrogen. Xantphos, possessing a wide bite angle (~111°), creates a sterically constrained palladium center that strongly favors the reductive elimination of the bulky C-N bond over competing side reactions. NaOtBu is selected as a strong, non-nucleophilic base that efficiently deprotonates the aniline without inducing nucleophilic aromatic substitution (SNAr) side reactions.

Step-by-Step Methodology:

-

Reagent Assembly: In an oven-dried Schlenk tube, combine 2-ethyl-4-fluoroaniline (200 mg, 1.44 mmol), the target heteroaryl chloride/bromide (1.0 eq), sodium tert-butoxide (189 mg, 1.97 mmol), Pd2(dba)3 (60 mg, 0.066 mmol), and Xantphos (76 mg, 0.131 mmol)[2].

-

Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (10 mL). Subject the mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen.

-

Coupling: Seal the tube and heat to 90°C for 24 hours[2].

-

IPC & Self-Validation: Analyze a micro-aliquot via UPLC-MS. A successful reaction is validated by the complete disappearance of the aniline peak and the emergence of the coupled product mass. If unreacted heteroaryl halide persists, spike with an additional 0.02 eq of Pd2(dba)3/Xantphos.

-

Purification: Filter the crude mixture through Celite, wash with EtOAc, and purify via flash column chromatography (silica gel, gradient DCM/MeOH) to isolate the final JAK inhibitor intermediate[2].

Process Workflows & Biological Context

Synthetic Workflow Integration

The following diagram maps the end-to-end chemical transformation from the iodinated starting material to the final active pharmaceutical ingredient.

Figure 1: Synthetic workflow of 2-Ethyl-4-fluoroaniline and its integration into a JAK inhibitor.

JAK-STAT Pathway Modulation

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is the primary signaling mechanism for numerous cytokines[1]. Upon cytokine binding, JAK kinases auto-phosphorylate and subsequently phosphorylate STAT proteins, which dimerize and translocate to the nucleus to drive inflammatory gene transcription[2]. Inhibitors utilizing the 2-ethyl-4-fluoroaniline motif act as Type I kinase inhibitors. They competitively bind to the active conformation of the JAK ATP-binding pocket, halting the phosphorylation cascade at its source.

Figure 2: JAK-STAT signaling pathway and the targeted inhibition mechanism at the ATP-binding pocket.

References

-

"2-Ethyl-4-fluoroaniline | C8H10FN | CID 20434655" - PubChem (National Institutes of Health). URL:[Link]

- "WO2017012647A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders" - Google Patents (World Intellectual Property Organization).

- "WO2013117645A1 - Imidazo[4, 5 -c] pyridine derivatives useful for the treatment of degenerative and inflammatory diseases" - Google Patents (World Intellectual Property Organization).

Sources

- 1. WO2017012647A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]

- 2. WO2013117645A1 - Imidazo [4, 5 -c] pyridine derivatives useful for the treatment of degenerative and inflammatory diseases - Google Patents [patents.google.com]

- 3. PubChemLite - 2-ethyl-4-fluoroaniline (C8H10FN) [pubchemlite.lcsb.uni.lu]

- 4. 2-Ethyl-4-fluoroaniline | 331763-37-2 | Benchchem [benchchem.com]

- 5. 2-Ethyl-4-fluoroaniline | C8H10FN | CID 20434655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Ethyl-4-fluoroaniline | CymitQuimica [cymitquimica.com]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Ethyl-4-fluoroaniline

Introduction: The Strategic Importance of 2-Ethyl-4-fluoroaniline

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of foundational building blocks is paramount. 2-Ethyl-4-fluoroaniline is one such scaffold, offering a unique combination of steric and electronic properties. The ethyl group at the ortho position provides steric hindrance that can direct molecular conformations, while the fluorine atom at the para position significantly modulates the electronic character of the aniline ring, often enhancing metabolic stability and binding affinity in drug candidates.[1][2]

Palladium-catalyzed cross-coupling reactions have become the cornerstone for constructing complex molecular architectures, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with unparalleled efficiency and functional group tolerance.[3][4][5] This guide provides an in-depth exploration of how to leverage these powerful transformations with 2-Ethyl-4-fluoroaniline, focusing on both its use as a nucleophile in C-N couplings and, after requisite functionalization, as an electrophile in C-C couplings.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

A deep understanding of the reaction mechanism is not merely academic; it is the key to rational troubleshooting and optimization. Palladium-catalyzed cross-coupling reactions, despite their diversity, operate on a shared, elegant catalytic cycle.[4][6][7] The cycle is primarily driven by the palladium center's ability to shuttle between the Pd(0) and Pd(II) oxidation states.

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an electrophile (typically an aryl halide or triflate), forming a Pd(II) complex. This is often the rate-limiting step.[3][8]

-

Transmetalation / Coordination & Deprotonation:

-

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired new bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[3][4]

The choice of ligands, typically bulky and electron-rich phosphines, is critical. They stabilize the palladium catalyst, prevent aggregation, and modulate its reactivity to accelerate key steps like oxidative addition and reductive elimination, thereby increasing reaction efficiency and scope.[10][11][12]

Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocol I: Buchwald-Hartwig Amination (C-N Coupling)

This protocol details the use of 2-Ethyl-4-fluoroaniline as an amine nucleophile to form a C-N bond with an aryl halide, a cornerstone reaction for synthesizing complex diarylamines and other N-aryl compounds.[4][9]

Core Application: Late-stage functionalization and synthesis of pharmacologically relevant scaffolds. The Buchwald-Hartwig amination allows for the modular construction of N-aryl motifs, which are prevalent in many drug molecules.[9][13]

Workflow: Buchwald-Hartwig Amination

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol

Reaction: Coupling of 2-Ethyl-4-fluoroaniline with 4-Bromotoluene.

-

Preparation (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol%), XPhos (14.3 mg, 0.03 mmol, 6 mol%), and sodium tert-butoxide (NaOtBu) (67 mg, 0.7 mmol, 1.4 eq.).

-

Causality Insight: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a stable Pd(0) precatalyst. XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the formation of a monoligated, highly active Pd(0) species, which is crucial for efficient oxidative addition of the aryl bromide.[4][12] NaOtBu is a strong, non-nucleophilic base required to deprotonate the aniline once it coordinates to the palladium center.[9]

-

-

Reagent Addition: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times. Under a positive pressure of argon, add 4-bromotoluene (86 mg, 0.5 mmol, 1.0 eq.) and 2-Ethyl-4-fluoroaniline (76 mg, 0.55 mmol, 1.1 eq.).

-

Causality Insight: A slight excess of the amine is used to ensure complete consumption of the more valuable aryl halide. Rigorous exclusion of oxygen and moisture is critical, as O₂ can oxidize and deactivate the Pd(0) catalyst.

-

-

Solvent Addition: Add 2.5 mL of anhydrous, degassed toluene via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short plug of Celite or silica gel, rinsing the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 2-ethyl-4-fluoro-N-(4-methylphenyl)aniline.

Data Summary: Buchwald-Hartwig Coupling Conditions

| Aryl Halide (Ar-X) | Pd Precatalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 4-Bromotoluene | Pd₂(dba)₃ (1-2) | XPhos (2-6) | NaOtBu (1.4) | Toluene | 100 | 4-16 | 85-95 |

| 4-Chloroanisole | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 12-24 | 70-85 |

| 2-Bromopyridine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | t-BuOH | 80 | 6-18 | 75-90 |

Application Protocol II: Suzuki-Miyaura Coupling (C-C Coupling)

To utilize 2-Ethyl-4-fluoroaniline as the electrophilic partner in C-C couplings, it must first be converted into an aryl halide or triflate. The Sandmeyer reaction is a classic and effective method for this transformation.

Prerequisite Step: Synthesis of 1-Iodo-2-ethyl-4-fluorobenzene

-

Diazotization: Cool a stirred solution of 2-Ethyl-4-fluoroaniline (1.39 g, 10 mmol) in 3M HCl (20 mL) to 0 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (NaNO₂) (760 mg, 11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at 0 °C.

-

Iodination: In a separate flask, dissolve potassium iodide (KI) (3.32 g, 20 mmol) in water (10 mL). Slowly add the cold diazonium salt solution to the KI solution.

-

Reaction: Allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour.

-

Work-up & Purification: Cool the reaction, extract with diethyl ether, wash the organic layer with sodium thiosulfate solution and brine, dry over MgSO₄, and concentrate. Purify by vacuum distillation or column chromatography to yield 1-Iodo-2-ethyl-4-fluorobenzene.

Detailed Suzuki-Miyaura Protocol

Reaction: Coupling of 1-Iodo-2-ethyl-4-fluorobenzene with Phenylboronic Acid.

-

Preparation: In a round-bottom flask, combine 1-Iodo-2-ethyl-4-fluorobenzene (250 mg, 1.0 mmol, 1.0 eq.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 eq.).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (29 mg, 0.025 mmol, 2.5 mol%).

-

Solvent & Reaction: Add a solvent mixture of Dioxane (4 mL) and Water (1 mL). Equip the flask with a reflux condenser, place it under an argon atmosphere, and heat to 90 °C for 6-12 hours.

-

Work-up and Purification: Follow steps 6 and 7 from the Buchwald-Hartwig protocol to isolate and purify the product, 2-ethyl-4-fluoro-1,1'-biphenyl.

Data Summary: Suzuki-Miyaura Coupling Conditions

| Boronic Acid Partner | Pd Precatalyst (mol%) | Ligand | Base (eq.) | Solvent System | Temp (°C) | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 90 | 88-96 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 90-97 |

| 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | tBu₃P (6) | KF (3.0) | THF | 70 | 80-92 |

Application Protocol III: Sonogashira Coupling (C-C sp²-sp Coupling)

This protocol enables the synthesis of aryl alkynes, which are valuable intermediates in materials science and medicinal chemistry.[16] It requires an aryl iodide for optimal reactivity and utilizes a dual palladium/copper catalytic system.

Detailed Sonogashira Protocol

Reaction: Coupling of 1-Iodo-2-ethyl-4-fluorobenzene with Phenylacetylene.

-

Preparation: To a Schlenk flask, add 1-Iodo-2-ethyl-4-fluorobenzene (250 mg, 1.0 mmol, 1.0 eq.), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (14 mg, 0.02 mmol, 2 mol%), and Copper(I) iodide (CuI) (7.6 mg, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask and place it under an argon atmosphere as described previously.

-

Reagent/Solvent Addition: Add anhydrous, degassed triethylamine (Et₃N) (3 mL) via syringe, followed by phenylacetylene (112 mg, 1.1 mmol, 1.1 eq.).

-

Causality Insight: Triethylamine serves as both the solvent and the base, which neutralizes the HI formed during the reaction and facilitates the formation of the acetylide species.[17]

-

-

Reaction: Stir the mixture at room temperature for 8-24 hours.

-

Work-up & Purification: Upon completion, dilute the reaction with diethyl ether and filter to remove the triethylammonium iodide salt. Concentrate the filtrate and purify by flash column chromatography (hexane/ethyl acetate) to yield 1-(2-ethyl-4-fluorophenyl)-2-phenylethyne.

Data Summary: Sonogashira Coupling Conditions

| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base/Solvent | Temp | Typical Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | RT | 85-95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Diisopropylamine | RT | 90-98 |

| 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N / THF | 40 °C | 80-90 |

References

- Title: The Role of Palladium Catalysts in Cross-Coupling Reactions Source: Google Cloud Search URL

- Title: Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions | Chemical Reviews Source: ACS Publications URL

- Title: Cross-Coupling Reactions Guide Source: Google Cloud Search URL

- Title: 17.2.

- Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize URL

- Title: Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction Source: Wiley Online Library URL

- Title: Developing Ligands for Palladium(II)

- Title: Synthesis of 3-Ethynylaniline via Sonogashira Coupling: Application Notes and Protocols - Benchchem Source: BenchChem URL

- Title: Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites Source: Royal Society of Chemistry URL

- Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL

- Title: Sonogashira Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL

- Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL

- Title: TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)

- Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: SpringerLink URL

- Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL

- Title: Advances in Cross-Coupling Reactions - MDPI Source: MDPI URL

- Title: The Suzuki Reaction - Andrew G Myers Research Group Source: Myers Research Group, Harvard University URL

- Title: 4-Fluoroaniline - Wikipedia Source: Wikipedia URL

- Title: 2-Ethyl-4-fluoroaniline | C8H10FN | CID 20434655 - PubChem Source: PubChem URL

Sources

- 1. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 2. 2-Ethyl-4-fluoroaniline | C8H10FN | CID 20434655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 4. jmcct.com [jmcct.com]

- 5. mdpi.com [mdpi.com]

- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 7. nobelprize.org [nobelprize.org]

- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Sonogashira Coupling [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Freebasing 2-Ethyl-4-fluoroaniline Hydrochloride

Welcome to the Technical Support Center for handling 2-Ethyl-4-fluoroaniline . This guide is specifically designed for researchers, scientists, and drug development professionals experiencing low yields, stalled reactions, or catalyst poisoning when utilizing the hydrochloride (HCl) salt form of this aniline derivative in downstream synthetic steps (e.g., Buchwald-Hartwig cross-coupling, amidation, or alkylation).

Section 1: Mechanistic Causality – Why the HCl Salt Fails

When 2-ethyl-4-fluoroaniline is stored as a hydrochloride salt, the critical lone pair of electrons on the nitrogen atom is protonated, forming an anilinium ion (

To restore reactivity, the amine must be "freebased" (deprotonated). Because the anilinium ion of 2-ethyl-4-fluoroaniline has a relatively low pKa (approximately 3.7) due to the electron-withdrawing fluorine atom[1], a mild aqueous base or an organic amine base is sufficient to shift the equilibrium entirely toward the nucleophilic free amine[2].

Section 2: Troubleshooting & FAQs

Q: My Buchwald-Hartwig coupling with 2-Ethyl-4-fluoroaniline HCl yielded 0% product. Do I have to freebase it before setting up the reaction?

A: Not necessarily, but it is highly recommended if your catalyst is sensitive to chloride ions. You can perform in situ neutralization by adding an excess of your reaction base. However, using a strong base like

Q: Which base should I use for ex situ liquid-liquid extraction (LLE)?

A: Saturated aqueous sodium bicarbonate (

Q: I freebased the aniline, but it turned dark brown after two days on the bench. Is it still good? A: Anilines are highly susceptible to air oxidation, which generates dark-colored azo or quinone-imine byproducts. The HCl salt is stable, but the freebase is not. Always freebase only the amount you need immediately, or store the freebase under an inert atmosphere (Argon/Nitrogen) at 4°C.

Section 3: Visual Workflows

Figure 1: Mechanistic pathway of deprotonating 2-ethyl-4-fluoroaniline hydrochloride.

Figure 2: Step-by-step liquid-liquid extraction workflow for amine freebasing.

Section 4: Quantitative Data

Table 1: Physicochemical Properties & Base Selection Guide

| Property / Reagent | Value / Characteristic | Impact on Freebasing Strategy |

| pKa (Anilinium ion) | ~3.69 ± 0.10[1] | Weak bases ( |

| LogP (Freebase) | ~2.26 | Highly lipophilic; will partition readily into DCM or EtOAc. |

| pH ~8.3 | Ideal for gentle ex situ extraction; generates | |

| pKa ~10.7 | Ideal for in situ neutralization; forms |

Section 5: Self-Validating Experimental Protocols

Protocol A: Ex Situ Liquid-Liquid Extraction (LLE)

Use this protocol when your downstream catalyst is sensitive to chloride salts or amine-base byproducts.

-

Dissolution: Suspend 1.0 equivalent of 2-Ethyl-4-fluoroaniline HCl in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per gram of salt). Causality: The salt will be partially insoluble, forming a suspension. This is normal.

-

Neutralization: Slowly add an equal volume of saturated aqueous

or 1M -

pH Verification: Test the aqueous layer with pH paper. It must remain

. If it is acidic, add more base. -

Separation: Transfer to a separatory funnel. Vigorously shake and vent the funnel to release gas. Allow the layers to separate completely and collect the organic layer.

-

Back-Extraction: Extract the aqueous layer once more with half the original volume of organic solvent to ensure quantitative recovery. Combine the organic layers.

-

Drying: Add anhydrous

to the combined organic layers until the powder flows freely. Causality: Removes residual water that could poison downstream organometallic reagents. -

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at

to avoid volatilizing the aniline. The resulting oil is the pure freebase.

Protocol B: In Situ Neutralization for Buchwald-Hartwig Amination

Use this protocol to save time if your catalytic cycle tolerates inert salt byproducts.

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), 2-Ethyl-4-fluoroaniline HCl (1.2 eq), the Palladium catalyst (e.g.,

), and the ligand (e.g., BINAP or XPhos)[3]. -

Base Addition: Add 2.5 to 3.0 equivalents of the reaction base (e.g.,

or -

Solvent & Degassing: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Purge the vessel with Argon for 5 minutes.

-

Heating: Heat to the required temperature (typically

). Self-Validation: Monitor the reaction via TLC or LC-MS. The presence of the free aniline intermediate should be visible within the first 30 minutes before it is consumed by the coupling reaction.

References

-

2-Ethyl-4-fluoroaniline | 331763-37-2 . Benchchem.2

-

4-etil-2-fluoroanilina 821791-69-9 . Guidechem. 1

-

How do I remove aniline from the reaction mixture? . ResearchGate. 5

-

Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole . RSC Publishing. 3

-

Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore . Thieme E-Books & E-Journals. 4

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-Ethyl-4-fluoroaniline | 331763-37-2 | Benchchem [benchchem.com]

- 3. Synthesis, electropolymerization and functionalization via click chemistry of N -alkynylated dithieno[3,2- b :2′,3′- d ]pyrrole - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03265A [pubs.rsc.org]

- 4. Thieme E-Books & E-Journals - [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

Technical Support Center: 2-Ethyl-4-fluoroaniline HCl Solubility Guide

Topic: Troubleshooting solubility issues of 2-Ethyl-4-fluoroaniline HCl in non-polar solvents. Case ID: T-SOL-2E4F-HCL Status: Active Guide Last Updated: March 2026

Executive Summary & Core Mechanism

The Issue: Users frequently report that 2-Ethyl-4-fluoroaniline Hydrochloride (HCl) precipitates or fails to dissolve in non-polar solvents such as Toluene, Hexane, Diethyl Ether, or Heptane .

The Science (Why this happens): This is a thermodynamic conflict between Lattice Energy and Solvation Energy .

-

The Solute: The HCl salt is an ionic lattice (

). It is highly polar and hydrophilic. -

The Solvent: Non-polar solvents (like Toluene) lack the dipole moment or hydrogen-bonding capability to overcome the strong electrostatic forces holding the crystal lattice together.

-

The Result: The "Like Dissolves Like" rule governs. The ionic salt remains solid because the non-polar solvent cannot stabilize the ions.

Immediate Resolution Strategy: To achieve solubility in non-polar media, you must generally convert the ionic salt back to its neutral free base (2-Ethyl-4-fluoroaniline), which is lipophilic and miscible with organic solvents.

Decision Matrix: Choosing the Right Protocol

Before proceeding, determine your experimental goal using the decision tree below.

Technical Protocols

Protocol A: Isolation of Free Base (The Gold Standard)

Best For: Anhydrous reactions (e.g., Pd-catalyzed couplings) or when pure non-polar solubility is required. Concept: Permanently remove the HCl counterion using a biphasic wash.

Reagents:

-

2-Ethyl-4-fluoroaniline HCl (Start material)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

) -

Brine,

(drying agent)

Step-by-Step:

-

Dissolution: Suspend the HCl salt in DCM or EtOAc (approx. 10 mL per gram). Note: It will not dissolve yet.

-

Neutralization: Add an equal volume of 1M NaOH.

-

Partitioning: Shake vigorously in a separatory funnel. The solid will disappear as the amine deprotonates and moves into the organic layer.

-